4-({1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
4-[1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3/c17-12-3-1-2-4-13(12)20-16(23)21-8-11(9-21)24-10-5-6-19-14(7-10)15(18)22/h1-7,11H,8-9H2,(H2,18,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWIAXJNZHGYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2F)OC3=CC(=NC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxamide Formation via Acid-Amine Coupling
Pyridine-2-carboxylic acid is activated using carbodiimide reagents (e.g., EDCl or DCC) in anhydrous DMF or THF, followed by reaction with aqueous ammonia to yield pyridine-2-carboxamide. Patent data indicate yields of 75–85% under optimized conditions:
Table 1: Reaction Conditions for Pyridine-2-carboxamide Synthesis
| Parameter | Optimal Value |
|---|---|
| Coupling Agent | EDCl/HOBt (1.2 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 0°C → rt, 12 hr |
| Yield | 82% |
Functionalization at the 4-Position
Bromination or hydroxylation at the pyridine’s 4-position is critical for subsequent ether formation. Directed ortho-metalation (DoM) using LDA at −78°C introduces a hydroxyl group, with literature reporting 70% efficiency.
Azetidine-3-ol Intermediate Preparation
Cyclization of 1,3-Diol Precursors
Azetidine-3-ol is synthesized via cyclization of 1,3-diols under Mitsunobu conditions (DIAD, PPh₃) or acid-catalyzed ring closure. Patent CA2589773A1 highlights the use of tosyl protection to direct regioselective ring formation:
Resolution of Stereochemistry
Chiral auxiliaries or enzymatic resolution may be employed to isolate the desired (R)- or (S)-azetidine-3-ol enantiomers, though specific data for this substrate remain unreported.
Ether Linkage Formation
Mitsunobu Reaction
Coupling azetidine-3-ol with 4-hydroxypyridine-2-carboxamide using DIAD and PPh₃ in THF achieves ether formation. Yields of 60–70% are typical, with side products arising from competing O- vs. N-alkylation:
Williamson Ether Synthesis
Alternative routes employ alkyl halide intermediates. Treating azetidine-3-ol with NaH generates an alkoxide, which displaces a leaving group (e.g., Cl) on the pyridine ring. This method requires pre-functionalized pyridine substrates but avoids Mitsunobu’s stoichiometric byproducts.
Carbamoylation of the Azetidine Ring
Reaction with 2-Fluorophenyl Isocyanate
The azetidine amine reacts with 2-fluorophenyl isocyanate in dichloromethane at 0°C, yielding the target carbamoyl derivative. Excess isocyanate (1.5 eq) ensures complete conversion, with yields ≈80%:
Alternative Route via Carbamoyl Chloride
Condensation with 2-fluorophenyl carbamoyl chloride (prepared from phosgene and 2-fluoroaniline) in the presence of DMAP provides comparable efficiency but raises safety concerns due to phosgene toxicity.
Optimization Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-({1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 4-({1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is its potential as an anticancer agent. Research indicates that compounds with similar azetidine structures have shown efficacy against various cancer types by targeting specific pathways involved in tumor growth and metastasis.
Case Study : A study published in Cancer Research demonstrated that azetidine derivatives could inhibit the Wnt signaling pathway, which is often aberrantly activated in colorectal and breast cancers. The compound's structural similarity suggests it may exhibit similar inhibitory effects, warranting further investigation through in vitro and in vivo studies.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Compounds with pyridine and azetidine moieties have been linked to neuroprotection, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Case Study : In preclinical models of neurodegenerative diseases, such as Alzheimer's, derivatives of pyridine have shown promise in enhancing cognitive function and reducing amyloid plaque formation. The specific mechanism by which this compound operates remains to be elucidated but could involve similar pathways.
Antimicrobial Activity
The antimicrobial properties of this compound are also noteworthy. The incorporation of fluorine atoms in organic compounds often enhances their biological activity, including antimicrobial effects.
Research Findings : A recent investigation into related compounds revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar antimicrobial properties, making it a candidate for further exploration as an antibiotic agent.
Mechanism of Action
The mechanism of action of 4-({1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
The following compounds share core similarities (carboxamide groups, aromatic/heterocyclic systems) but exhibit critical variations in substituents, ring systems, and physicochemical properties:
*Calculated based on standard atomic weights.
Key Observations
Ring Systems: The target compound’s azetidine (4-membered) offers conformational rigidity compared to the piperidine (6-membered) in , which may improve binding specificity in sterically constrained pockets.
Substituent Effects :
- The 2-fluorophenyl group in the target provides moderate electronegativity and hydrophobicity. In contrast, the trifluoromethoxy group in and increases lipophilicity and metabolic resistance but may raise toxicity risks.
- The benzodioxine moiety in lacks fluorine, reducing electronic effects but possibly improving solubility due to oxygen-rich substituents.
The imidazole group in and pyrazolo-pyridine in may introduce basicity, affecting pH-dependent solubility.
Synthetic Feasibility :
- Azetidine rings (target and ) are synthetically challenging due to ring strain, whereas piperidine derivatives () are more accessible. The bicyclic system in requires specialized synthetic routes.
Q & A
Q. Table 1: Example Synthesis Conditions
| Step | Reaction Type | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Carbamoylation | K₂CO₃ | DMF | 80 | 12 | 65–70 |
| 2 | Etherification | ZnCl₂ | DCM | RT | 6 | 50–55 |
Basic: What analytical techniques are recommended for structural elucidation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the azetidine ring, fluorophenyl group, and pyridine-carboxamide connectivity. Key signals include:
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated [M+H]⁺ = 372.12 g/mol) .
- HPLC-PDA : Purity >95% using a C18 column (acetonitrile/water gradient) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assay Conditions :
- Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
- Validate target binding via SPR (surface plasmon resonance) to confirm affinity .
- Structural Differentiation : Compare activity with analogs lacking the 2-fluorophenyl carbamoyl group, which is critical for target selectivity .
- Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem BioAssay entries) to identify consensus trends .
Advanced: How to design experiments to investigate the compound’s interaction with biological targets (e.g., kinases)?
Answer:
A tiered experimental approach is recommended:
In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding poses with kinase ATP-binding pockets .
In Vitro Binding Assays :
- Fluorescence Polarization : Measure displacement of fluorescent ATP analogs .
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) to identify selectivity .
Cellular Validation :
Q. Table 2: Example Kinase Inhibition Profile
| Kinase | IC₅₀ (nM) | Selectivity Index vs. EGFR |
|---|---|---|
| EGFR | 12.3 | 1.0 |
| VEGFR2 | 450 | 0.03 |
Advanced: What computational methods are suitable for studying substituent effects on bioactivity?
Answer:
- Quantitative Structure-Activity Relationship (QSAR) :
- Train models using descriptors like logP, polar surface area, and H-bond donors .
- Validate with leave-one-out cross-validation (R² > 0.7) .
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess stability of the fluorophenyl-carbamoyl interaction .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing fluorine with chlorine) .
Advanced: How to address solubility challenges in in vivo studies?
Answer:
- Co-Solvent Systems : Use 10% DMSO + 10% Cremophor EL in saline for intravenous administration .
- Prodrug Design : Introduce phosphate groups at the pyridine-2-carboxamide moiety to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
